1,4-Dideoxy-1,4-imino-d-arabinitol

Description

1,4-Dideoxy-1,4-imino-d-arabinitol is a natural product found in Adenophora triphylla var. japonica, Angylocalyx pynaertii, and other organisms with data available.

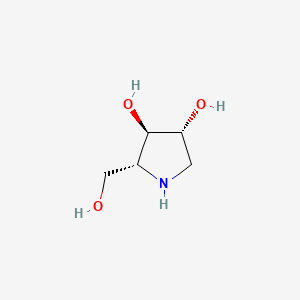

Structure

2D Structure

3D Structure

Properties

CAS No. |

259140-24-4 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1 |

InChI Key |

OQEBIHBLFRADNM-UOWFLXDJSA-N |

SMILES |

C1C(C(C(N1)CO)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](N1)CO)O)O |

Canonical SMILES |

C1C(C(C(N1)CO)O)O |

Other CAS No. |

259140-24-4 |

Synonyms |

1,4-dideoxy-1,4-imino-D-arabinitol 1,4-dideoxy-1,4-imino-L-arabinitol 1,4-dideoxy-1,4-iminoarabinitol 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoribitol 2-hydroxymethylpyrrolidine-3,4-diol |

Origin of Product |

United States |

Foundational & Exploratory

The Inhibitory Mechanism of 1,4-Dideoxy-1,4-imino-d-arabinitol: A Technical Guide

Executive Summary: 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB), a polyhydroxylated pyrrolidine (B122466) iminosugar, is a potent inhibitor of key enzymes involved in carbohydrate metabolism and processing. Its primary mechanism of action involves the competitive inhibition of Endoplasmic Reticulum (ER) α-glucosidase II, a critical enzyme in the glycoprotein (B1211001) quality control cycle. This interference prevents proper protein folding and can induce the Unfolded Protein Response (UPR). Additionally, DAB inhibits glycogen (B147801) phosphorylase through a distinct non-competitive/uncompetitive mechanism, highlighting its multifaceted biological activity. This guide provides an in-depth analysis of these inhibitory mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers in drug development and glycobiology.

Primary Molecular Target: α-Glucosidase II and the ER Quality Control Pathway

The most significant mechanism of action for DAB is the inhibition of ER α-glucosidase II, a key enzyme in the N-linked glycosylation pathway. This pathway is essential for the correct folding of the majority of proteins synthesized within the ER.[1]

Newly synthesized glycoproteins have a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) attached. For proper folding, this glycan is sequentially trimmed by glucosidases I and II.

-

Initial Trimming: Glucosidase I removes the terminal α-1,2-linked glucose residue.

-

Chaperone Binding: Glucosidase II then removes the second α-1,3-linked glucose, leaving a monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂). This structure is a specific recognition signal for the lectin chaperones calnexin (B1179193) (CNX) and calreticulin (B1178941) (CRT).[2]

-

Folding Cycle: The glycoprotein binds to the CNX/CRT complex, which retains it in the ER and facilitates its correct folding, often in concert with other chaperones like ERp57.[3]

-

Release and Exit: Glucosidase II performs its second function by removing the final α-1,3-linked glucose, releasing the now non-glucosylated glycoprotein from the CNX/CRT cycle. If folded correctly, the protein can exit the ER.[2]

-

Quality Control Checkpoint: If the protein is misfolded, the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT) acts as a folding sensor, re-glucosylating the glycoprotein to regenerate the Glc₁Man₉GlcNAc₂ signal and forcing it to re-enter the CNX/CRT cycle for another folding attempt.[2][3]

DAB inhibits α-glucosidase II, preventing the removal of the second and third glucose residues. This traps the glycoprotein in a di- or tri-glucosylated state, blocking its entry into the crucial CNX/CRT folding cycle.[4] This disruption of the quality control system leads to an accumulation of misfolded proteins, which can trigger the ER stress and the Unfolded Protein Response (UPR).[1]

References

- 1. Purification to homogeneity and properties of glucosidase II from mung bean seedlings and suspension-cultured soybean cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Search - Microsoft Bing [bing.com]

- 3. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α-Mannosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dideoxy-1,4-imino-d-arabinitol, commonly known as DAB, is a naturally occurring iminosugar that has garnered significant attention in the scientific community for its potent bioactivity.[1][2] As a pyrrolidine (B122466) alkaloid, it functions as a powerful inhibitor of key enzymes involved in carbohydrate metabolism, positioning it as a promising lead compound for the development of therapeutic agents against type 2 diabetes and potentially other metabolic and viral diseases.[3][4][5] This technical guide provides an in-depth overview of DAB, consolidating its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols to support ongoing research and development efforts.

Chemical and Physical Properties

DAB is a polyhydroxylated pyrrolidine, structurally analogous to a sugar molecule where the endocyclic oxygen is replaced by a nitrogen atom.[6] This structural mimicry is fundamental to its biological activity. It is often supplied and used experimentally as a hydrochloride salt to improve its stability and solubility.[1][7]

| Property | Data | Source(s) |

| IUPAC Name | (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol | |

| Synonyms | DAB, imino-D-arabinitol | [7] |

| CAS Number | 100937-52-8 (free base), 100991-92-2 (hydrochloride) | [7] |

| Molecular Formula | C₅H₁₁NO₃ | |

| Molecular Weight | 133.15 g/mol (free base), 169.6 g/mol (hydrochloride) | [7] |

| Natural Sources | Arachniodes standishii, Angylocalyx boutiqueanus, various marine sponges | [1][2][4] |

| Appearance | Crystalline solid | [7] |

| Solubility | Water, DMSO | [1][7] |

| SMILES | C1--INVALID-LINK--CO)O">C@HO | |

| InChI Key | OQEBIHBLFRADNM-UOWFLXDJSA-N |

Biological Activity and Mechanism of Action

The therapeutic potential of DAB stems from its ability to competitively inhibit specific enzymes involved in glucose metabolism. Its primary targets are glycogen (B147801) phosphorylase and α-glucosidases.[1][2]

Inhibition of Glycogen Phosphorylase (GP)

DAB is a potent inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[3][7] By inhibiting this enzyme, DAB effectively reduces the rate of hepatic glucose output. This action is particularly relevant in the context of type 2 diabetes, where excessive glucose production by the liver contributes to hyperglycemia.[3]

Studies have shown that DAB inhibits GP independent of the enzyme's phosphorylation state.[3] The mode of inhibition is reported as uncompetitive or noncompetitive with respect to glycogen and inorganic phosphate (B84403) (Pi), respectively, suggesting a distinct mechanism of action compared to other inhibitors.[3] This potent inhibition of glycogenolysis has been demonstrated to produce a significant anti-hyperglycemic effect in animal models.[3]

Caption: Mechanism of Glycogenolysis Inhibition by DAB.

Inhibition of α-Glucosidases

Like many iminosugars, DAB and its enantiomer (L-arabinitol or LAB) exhibit inhibitory activity against α-glucosidases.[1][4] These enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates (like starch and sucrose) into absorbable monosaccharides (like glucose). By inhibiting these enzymes, DAB slows the digestion and absorption of carbohydrates, leading to a lower postprandial blood glucose spike.[6] This mechanism is utilized by approved antidiabetic drugs like miglitol.

The inhibition of host α-glucosidases is also a key mechanism for the broad-spectrum antiviral activity of iminosugars. These enzymes are crucial for the proper folding of viral envelope glycoproteins in the endoplasmic reticulum. Inhibition leads to misfolded glycoproteins, which can prevent the assembly and release of infectious virions for many enveloped viruses. While this is a known mechanism for the iminosugar class, specific and extensive antiviral studies on DAB itself are less detailed in the available literature.

Quantitative Inhibitory Data

The potency of DAB has been quantified against several key enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values.

| Target Enzyme/Process | Organism/Tissue | Parameter | Value | Source(s) |

| Glycogenolysis | Isolated Rat Liver Cells | IC₅₀ | 1.0 µM | [7] |

| Glycogen Phosphorylase | Rat Cerebral Cortex Homogenate | IC₅₀ | 463 nM | [7] |

| Glycogen Phosphorylase | Rat Cerebellum Homogenate | IC₅₀ | 383 nM | [7] |

| Glycogen Phosphorylase | Various (Mammalian) | Kᵢ | ~400 nM | [3] |

| α-Glucosidase | Saccharomyces cerevisiae | IC₅₀ | 0.16 µg/mL | |

| Intestinal Maltase | (Rat) - α-1-C-Butyl-LAB derivative | IC₅₀ | 0.13 µM | |

| Intestinal Sucrase | (Rat) - α-1-C-Butyl-LAB derivative | IC₅₀ | 0.032 µM |

Note: Data for LAB derivatives are included for comparative context, as they share the core imino-arabinitol structure.

Experimental Protocols

Synthesis of this compound (DAB)

Multiple synthetic routes to DAB have been reported, often starting from readily available carbohydrates like D-xylose. A generalized, conceptual workflow is presented below. A key step often involves the stereospecific intramolecular substitution of a protected amino alcohol.

Caption: Generalized Synthetic Workflow for DAB from D-Xylose.

Detailed Methodology (Conceptual Example):

-

Protection: The hydroxyl groups of the starting carbohydrate (e.g., D-xylose) are protected using standard protecting groups (e.g., benzyl (B1604629) ethers) to prevent unwanted side reactions.

-

Introduction of Nitrogen: An amine group is introduced, typically at the C-1 position, through reductive amination to form a key amino alcohol intermediate.

-

Cyclization: The core pyrrolidine ring is formed via an intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group (or a catalyzed hydroxyl group) at the C-4 position.

-

Deprotection: All protecting groups are removed, commonly through hydrogenolysis using a palladium on carbon (Pd/C) catalyst, to yield the final product.

-

Purification: The final compound is purified using techniques such as ion-exchange chromatography or crystallization, often as a hydrochloride salt.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit α-glucosidase activity. The enzyme cleaves a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 50-100 mM, pH 6.8)

-

DAB (Test Inhibitor) and Acarbose (Positive Control)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction

-

96-well microplate and microplate reader (405 nm)

Protocol:

-

Preparation: Prepare solutions of the enzyme, substrate, buffer, and inhibitor (DAB) at various concentrations.

-

Pre-incubation: In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution and the test inhibitor solution (or control). Incubate the mixture for a short period (e.g., 5-15 minutes) at 37 °C.

-

Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

-

Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a sodium carbonate solution, which increases the pH and denatures the enzyme.

-

Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro α-Glucosidase Inhibition Assay.

Conclusion and Future Perspectives

This compound (DAB) is a potent, naturally derived inhibitor of glycogen phosphorylase and α-glucosidases. Its well-defined mechanism of action on critical points within glucose metabolism establishes it as a compelling candidate for antidiabetic drug development.[3] The dual action of reducing hepatic glucose output and slowing carbohydrate absorption offers a multifaceted approach to managing hyperglycemia.

Future research should focus on optimizing the selectivity and pharmacokinetic profile of DAB derivatives to enhance therapeutic efficacy while minimizing potential off-target effects.[5] Further exploration of its antiviral properties, a hallmark of the iminosugar class, is also warranted. The detailed protocols and consolidated data within this guide serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this remarkable molecule.

References

- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-Glucosidase Activity Assay Kit (Colorimetric) (ab174093) | Abcam [abcam.com]

- 5. abcam.cn [abcam.cn]

- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

The Structure-Activity Relationship of 1,4-Dideoxy-1,4-imino-d-arabinitol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dideoxy-1,4-imino-d-arabinitol (DAB), a polyhydroxylated pyrrolidine (B122466), represents a core scaffold for a class of potent glycosidase inhibitors.[1] As mimics of the transition state of glycosidic bond cleavage, these iminosugars have garnered significant attention in medicinal chemistry. Their ability to inhibit various glycosidases makes them promising candidates for the development of therapeutics for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DAB and its analogs, detailing their inhibitory activities, the experimental protocols used for their evaluation, and the downstream cellular signaling pathways they modulate.

Structure-Activity Relationship of DAB Analogs

The inhibitory potency and selectivity of DAB analogs are highly dependent on the nature and stereochemistry of substitutions on the pyrrolidine ring. Modifications at the nitrogen and carbon atoms have been extensively explored to optimize their interaction with the active sites of various glycosidases.

N-Alkylation

Substitution on the ring nitrogen of iminosugars can significantly alter their inhibitory specificity. For instance, while the parent compound 1,4-dideoxy-1,4-imino-L-allitol (DIA) is a moderate inhibitor of α-D-mannosidases, N-methylation markedly decreases this inhibition. Conversely, N-benzylation of DIA abolishes most of its inhibitory activity except towards α-L-fucosidase, where it becomes a more potent inhibitor.[3][4] This highlights that N-substitution can be a powerful strategy to tune the selectivity of these inhibitors.

C-Alkylation

Modification of the carbon skeleton of DAB has also yielded potent and selective inhibitors. A series of α-1-C-alkylated derivatives of the L-enantiomer of DAB (L-arabinitol or LAB) have been synthesized and evaluated. Notably, α-1-C-butyl-LAB is a potent inhibitor of intestinal maltase, isomaltase, and sucrase, with IC50 values in the low micromolar to nanomolar range.[5] This suggests that the introduction of a hydrophobic alkyl chain at the C-1 position can significantly enhance inhibitory activity against certain α-glucosidases. Further studies on α-1-C-alkyl DAB and LAB derivatives with aryl substituents have shown that while α-glucosidase inhibition may decrease, the inhibitory activity against bovine liver β-glucosidase and β-galactosidase can be greatly improved, with some analogs exhibiting nanomolar potency.[1]

Introduction of Functional Groups

The incorporation of different functional groups onto the DAB scaffold has led to the discovery of highly selective inhibitors. For example, the synthesis of DAB analogs bearing a hydrazide imide moiety resulted in potent and selective inhibitors of α-mannosidase, with Ki values in the submicromolar range.[2][6] The N-ethyl derivative of one such analog showed a slight decrease in α-mannosidase inhibition but an increase in selectivity.[2]

Quantitative Inhibition Data

The following tables summarize the inhibitory activities (IC50 and Kᵢ values) of various DAB analogs against different glycosidases.

Table 1: Inhibitory Activity of α-1-C-alkylated LAB Derivatives against Intestinal Glucosidases [5]

| Compound | Target Enzyme | IC₅₀ (µM) |

| α-1-C-Butyl-LAB | Maltase | 0.13 |

| Isomaltase | 4.7 | |

| Sucrase | 0.032 |

Table 2: Inhibitory Activity of DAB Analogs with a Hydrazide Imide Moiety against Jack Bean α-Mannosidase [2][7]

| Compound | Kᵢ (µM) |

| Hydrazide Imide Analog 1 | 0.23 |

| N-Ethyl Hydrazide Imide Analog | 1.4 |

Table 3: Inhibitory Activity of C-4 Methylated DAB and LAB against Rat Intestinal Sucrase

| Compound | Kᵢ (µM) | IC₅₀ (µM) | Mode of Inhibition |

| 4-C-Me-DAB | 0.89 | 0.41 | Competitive |

| 4-C-Me-LAB | 0.95 | 0.66 | Non-competitive |

Experimental Protocols

The evaluation of the inhibitory activity of DAB analogs is primarily conducted through enzyme inhibition assays. The following are detailed methodologies for two common assays.

α-Glucosidase Inhibition Assay

This assay is widely used to screen for inhibitors of α-glucosidases, which are key enzymes in carbohydrate digestion.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (DAB analogs)

-

Positive control (e.g., Acarbose)

-

Phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Dissolve test compounds and the positive control in DMSO to prepare stock solutions. Further dilute to desired concentrations with phosphate buffer.

-

To the wells of a 96-well microplate, add a specific volume of the test compound solution or positive control.

-

Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding Na₂CO₃ solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the test sample.

-

IC50 values are determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

α-Mannosidase Inhibition Assay

This assay is used to identify inhibitors of α-mannosidase, an enzyme involved in the processing of N-linked glycans.

Principle: This fluorometric assay measures the release of the fluorescent product 4-methylumbelliferone (B1674119) from the substrate 4-methylumbelliferyl-α-D-mannopyranoside upon cleavage by α-mannosidase.

Materials:

-

α-Mannosidase (e.g., from Jack Bean)

-

4-Methylumbelliferyl-α-D-mannopyranoside

-

Test compounds (DAB analogs)

-

Positive control (e.g., Swainsonine)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

96- or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare stock solutions of test compounds and positive control in an appropriate solvent (e.g., DMSO).

-

Add a small volume of the test compound solution or control to the wells of the microplate.

-

Prepare the enzyme working solution by diluting the enzyme stock in the assay buffer. Add the enzyme solution to each well.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

-

Prepare the substrate working solution by diluting the substrate stock in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 365 nm and emission at 440 nm).

-

Calculate the percent inhibition and determine IC50 values as described for the α-glucosidase assay.

Signaling Pathway Modulation

The primary mechanism of action of DAB and its analogs is the competitive inhibition of glycosidases. Inhibition of α-glucosidases and α-mannosidases in the endoplasmic reticulum (ER) disrupts the proper folding of newly synthesized glycoproteins. This leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[3] The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity of the ER. However, if the stress is prolonged or severe, the UPR can trigger apoptosis.

The UPR is mediated by three main ER-transmembrane sensor proteins:

-

IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[8][9]

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the influx of new proteins into the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[8][10]

-

ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and components of the ERAD machinery.[8][9]

The inhibition of ER glycosidases by DAB analogs directly interferes with the glycoprotein (B1211001) folding cycle, leading to the accumulation of misfolded glycoproteins and subsequent activation of the UPR.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways related to the study of this compound.

Caption: General workflow for the synthesis and evaluation of DAB analogs.

Caption: Activation of the Unfolded Protein Response by DAB analogs.

Conclusion

This compound and its derivatives represent a versatile class of glycosidase inhibitors with significant therapeutic potential. The structure-activity relationships delineated in this guide demonstrate that targeted modifications of the DAB scaffold can lead to highly potent and selective inhibitors. Understanding the downstream cellular consequences of glycosidase inhibition, particularly the induction of the Unfolded Protein Response, provides crucial insights into their mechanism of action and potential applications in various diseases. The experimental protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working to advance this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α-Mannosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Change in specificity of glycosidase inhibition by N-alkylation of amino sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol as a second-generation iminosugar-based oral α-glucosidase inhibitor for improving postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,4-Dideoxy-1,4-imino-d-arabinitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dideoxy-1,4-imino-d-arabinitol (DAB), a potent polyhydroxylated pyrrolidine (B122466) alkaloid, has garnered significant attention in the scientific community for its notable inhibitory activity against various glycosidases. This technical guide provides an in-depth overview of the synthesis of DAB, focusing on a prevalent and efficient pathway commencing from D-xylose. Detailed experimental protocols, quantitative data on its biological activity, and a visualization of its mechanism of action within the glycogenolysis pathway are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound (DAB) is a naturally occurring iminosugar found in plant species such as Arachniodes standishii and Angylocalyx boutiqueanus. Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. DAB has demonstrated significant inhibitory effects on several key enzymes, most notably glycogen (B147801) phosphorylase, making it a valuable lead compound for the development of therapeutic agents for metabolic disorders such as type 2 diabetes. This guide details a common synthetic route to DAB, elucidates its biological context, and provides key quantitative data on its enzymatic inhibition.

Synthetic Pathway from D-Xylose

A common and efficient route for the synthesis of this compound begins with the readily available starting material, D-xylose. The overall strategy involves the reductive amination of D-xylose, followed by the protection of hydroxyl groups, activation of the primary hydroxyl group, intramolecular cyclization, and final deprotection to yield the target molecule.

Caption: General workflow for the synthesis of DAB from D-xylose.

Experimental Protocols

The following protocols are a composite of methodologies reported in the literature and provide a detailed guide for the synthesis of DAB from D-xylose.

Step 1: Reductive Amination of D-Xylose

This initial step converts the aldehyde group of D-xylose into an amino group, forming an amino alcohol intermediate.

-

Reagents and Materials: D-xylose, Benzylamine (B48309), Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) (MeOH).

-

Procedure:

-

Dissolve D-xylose in methanol.

-

Add benzylamine to the solution and stir at room temperature.

-

After the initial reaction, cool the mixture in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a small amount of water.

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain the amino alcohol intermediate.

-

Step 2: Protection of Hydroxyl Groups

The hydroxyl groups of the amino alcohol are protected to prevent unwanted side reactions in subsequent steps. Benzylation is a common protection strategy.

-

Reagents and Materials: Amino alcohol intermediate, Benzyl (B1604629) bromide (BnBr), Sodium hydride (NaH), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the amino alcohol in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction with methanol and then water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Activation of the Primary Hydroxyl Group

The primary hydroxyl group is selectively activated, typically by conversion to a good leaving group such as a mesylate, to facilitate the subsequent intramolecular cyclization.

-

Reagents and Materials: Protected amino alcohol, Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (TEA) or Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the protected amino alcohol in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add triethylamine or pyridine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the activated intermediate.

-

Step 4: Intramolecular Cyclization

The activated intermediate undergoes intramolecular nucleophilic substitution to form the pyrrolidine ring of the protected DAB.

-

Reagents and Materials: Activated intermediate, a suitable base (e.g., sodium hydride), and a polar aprotic solvent (e.g., DMF or THF).

-

Procedure:

-

Dissolve the activated intermediate in an anhydrous polar aprotic solvent.

-

Heat the solution to an appropriate temperature (e.g., 60-80 °C).

-

In some procedures, a base is added to facilitate the cyclization.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the cyclized product by column chromatography.

-

Step 5: Deprotection

The final step involves the removal of the protecting groups to yield this compound. For benzyl groups, catalytic hydrogenation is the standard method.

-

Reagents and Materials: Protected cyclized product, Palladium on carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the protected compound in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or NMR).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.[1]

-

Biological Activity and Mechanism of Action

DAB is a potent inhibitor of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis.[2][3] Glycogenolysis is the metabolic pathway responsible for the breakdown of glycogen into glucose-1-phosphate, which can then be converted to glucose-6-phosphate for energy production. By inhibiting glycogen phosphorylase, DAB effectively reduces the rate of glycogen breakdown, leading to lower cellular glucose levels. This mechanism of action makes DAB a compound of interest for the management of hyperglycemia in type 2 diabetes.

References

An In-depth Technical Guide to 1,4-Dideoxy-1,4-imino-d-arabinitol hydrochloride (DAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1,4-Dideoxy-1,4-imino-d-arabinitol hydrochloride (DAB), a pyrrolidine (B122466) alkaloid with significant potential in metabolic research and therapeutic development. This document consolidates key data on its mechanism of action, physicochemical properties, and biological activity, supported by detailed experimental protocols and visual representations of relevant pathways and workflows.

Core Properties and Mechanism of Action

This compound hydrochloride, also known as DAB, is a potent inhibitor of glycogen (B147801) phosphorylase (GP), the key enzyme responsible for glycogenolysis.[1][2][3] It also exhibits inhibitory activity against α-glucosidases.[1][2][4] The compound is a naturally occurring iminosugar found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus.[4] Its primary application in research is as a tool to study glycogen metabolism and its role in various physiological and pathological processes.[3][5]

The inhibitory action of DAB on glycogen phosphorylase has been characterized as uncompetitive or noncompetitive with respect to glycogen and inorganic phosphate (B84403) (Pi), respectively.[6] This distinct mechanism of action suggests a novel approach to modulating glycogen metabolism.[6] In animal models, particularly in ob/ob mice, DAB has demonstrated an anti-hyperglycemic effect by inhibiting hepatic glycogen breakdown.[6]

Physicochemical and Biological Data

The following tables summarize the key quantitative data for this compound hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 100991-92-2 | [7][8] |

| Molecular Formula | C₅H₁₁NO₃ • HCl | [7][8] |

| Molecular Weight | 169.6 g/mol | [7][8] |

| Appearance | Crystalline solid | [7] |

| Purity | ≥95% | [7] |

| Solubility | DMSO: 10 mg/mL, PBS (pH 7.2): 1 mg/mL | [7][9] |

| Storage Temperature | 2-8°C | [8] |

| Stability | Extremely hygroscopic, store under inert gas | [2][8] |

Table 2: In Vitro Inhibitory Activity

| Target Enzyme | Tissue/Organism | Inhibition Metric | Value | Reference |

| Glycogen Phosphorylase | Isolated Liver Cells | IC50 | 1.0 µM | [3][7] |

| Glycogen Phosphorylase | Cerebral Cortex Homogenates | IC50 | 463 nM | [3][7] |

| Glycogen Phosphorylase | Cerebellum Homogenates | IC50 | 383 nM | [3][7] |

| Glycogen Phosphorylase | General | Ki | ~400 nM | [6] |

| α-Glucosidase (GAA) | Not Specified | Inhibitor | Used as | [1][2] |

Table 3: In Vivo Activity

| Animal Model | Effect | Dosage | Reference |

| ob/ob Mice | Anti-hyperglycemic, Inhibition of glucagon-stimulated glycogenolysis | 105 mg/kg (total, intraperitoneal) | [6] |

Experimental Protocols

Glycogen Phosphorylase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of DAB against glycogen phosphorylase.

Materials:

-

This compound hydrochloride (DAB)

-

Purified glycogen phosphorylase

-

Glycogen (from rabbit liver)

-

Inorganic phosphate (Pi)

-

Phosphoglucomutase

-

Glucose-6-phosphate dehydrogenase

-

NADP+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, with 1.5 mM EDTA and 50 mM KCl)

Procedure:

-

Prepare a reaction mixture containing assay buffer, glycogen, and NADP+.

-

Add varying concentrations of DAB to the reaction mixture.

-

Initiate the reaction by adding a solution containing glycogen phosphorylase, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Monitor the rate of NADP+ reduction to NADPH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities for each DAB concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DAB concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of DAB on α-glucosidase activity.

Materials:

-

This compound hydrochloride (DAB)

-

α-Glucosidase (from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

In a 96-well plate, add the α-glucosidase solution to wells containing varying concentrations of DAB dissolved in buffer.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, pNPG, to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each DAB concentration compared to a control without the inhibitor.

-

Determine the IC50 value as described in the glycogen phosphorylase assay.

Visualizations

Signaling Pathway

Caption: Hormonal activation of the glycogenolysis pathway and the inhibitory action of DAB.

Experimental Workflow

Caption: A generalized workflow for determining the inhibitory potency of DAB.

Logical Relationship

Caption: Logical flow from molecular action to therapeutic potential of DAB.

Synthesis, Toxicology, and Clinical Status

Synthesis: this compound is a pyrrolidine alkaloid that can be synthesized from carbohydrate precursors. Various synthetic routes have been reported in the literature, often involving multiple steps of protection, activation, and cyclization to form the core iminosugar structure.

Toxicology and Safety: Based on available Safety Data Sheets (SDS), this compound hydrochloride is not classified as a hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended. It is noted to be extremely hygroscopic and should be handled and stored accordingly.[2][8] Comprehensive preclinical toxicology studies are not widely published in the public domain.

Pharmacokinetics: Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride are limited in publicly available literature. One study noted that in intact astrocytes, a much higher concentration of DAB and a pre-incubation period were required for inhibition of the glycogen shunt, suggesting limited permeability of the astrocytic membrane.[5]

Clinical Status: As of the date of this document, there is no evidence of this compound hydrochloride being in clinical trials. It remains a valuable tool for preclinical research.

Conclusion

This compound hydrochloride is a potent and specific inhibitor of glycogen phosphorylase with a well-characterized in vitro and in vivo profile in preclinical models. Its ability to modulate glycogen metabolism makes it an invaluable research tool for investigating metabolic pathways and their role in diseases such as diabetes. While its development as a therapeutic agent is not currently in the clinical phase, its unique mechanism of action warrants further investigation. This guide provides a foundational resource for researchers and developers interested in the properties and applications of this important iminosugar.

References

- 1. Analysis of Glycogen Metabolic Pathway Utilization by Dendritic Cells and T cells Using Custom Phenotype Metabolic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of this compound (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. ≥98% (TLC), Glycogen phosphorylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. amsbio.com [amsbio.com]

The Inhibition of Glycosidases and Glycogen Phosphorylase by 1,4-Dideoxy-1,4-imino-d-arabinitol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) is a potent, naturally occurring pyrrolidine (B122466) alkaloid inhibitor of several key enzymes involved in carbohydrate metabolism. This technical guide provides an in-depth analysis of the enzyme kinetics of DAB, focusing on its inhibitory effects on glycogen (B147801) phosphorylase and various α-glucosidases. The document summarizes quantitative inhibition data, details relevant experimental protocols, and visualizes the associated metabolic pathways, offering a comprehensive resource for researchers in glycoscience and drug development.

Introduction

This compound, a member of the iminosugar class of compounds, has garnered significant interest for its ability to mimic the transition state of glycoside hydrolysis, leading to potent and often specific enzyme inhibition. Found in natural sources such as Arachniodes standishii and Angylocalyx boutiqueanus, DAB has been identified as a powerful inhibitor of glycogen phosphorylase and α-glucosidases. Its ability to modulate carbohydrate metabolism highlights its potential as a therapeutic agent, particularly in the context of metabolic disorders such as type 2 diabetes. This guide will explore the kinetics of this inhibition, providing the necessary technical details for further research and development.

Enzyme Inhibition Kinetics of DAB

DAB exhibits inhibitory activity against a range of enzymes, with the most pronounced effects observed on glycogen phosphorylase and α-glucosidases. The following tables summarize the available quantitative data on the inhibition of these enzymes by DAB and its derivatives.

Inhibition of Glycogen Phosphorylase

Glycogen phosphorylase (GP) is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[1] DAB is a potent inhibitor of this enzyme, and its effects have been studied across different isoforms and species.

| Enzyme Source | Inhibitor | Ki | IC50 | Mode of Inhibition | Reference |

| Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | This compound (DAB) | ~400 nM | 0.93 ± 0.01 µM | Uncompetitive (with respect to glycogen), Noncompetitive (with respect to Pi) | [2][3] |

| Rat Hepatocytes | This compound (DAB) | - | 1.0 ± 0.3 µM (basal), 1.1 ± 0.2 µM (glucagon-stimulated) | - | [4] |

| Cerebral Cortex Homogenates | This compound (DAB) | - | 463 nM | - | [5] |

| Cerebellum Homogenates | This compound (DAB) | - | 383 nM | - | [5] |

Inhibition of Glucosidases

α-Glucosidases are enzymes involved in the breakdown of complex carbohydrates into simpler sugars. DAB and its enantiomer have been shown to be specific inhibitors of these enzymes.

| Enzyme Source | Inhibitor | Ki | IC50 | Mode of Inhibition | Reference |

| Rat Intestinal Sucrase | 4-C-Me-DAB | 0.89 µM | 0.41 µM | Competitive | [6] |

| Rat Intestinal Sucrase | 4-C-Me-LAB | 0.95 µM | 0.66 µM | Non-competitive | [6] |

| Brewer's Yeast α-glucosidase | This compound (DAB) | - | - | Competitive | [6] |

Inhibition of Other Glycosidases by DAB Analogues

Chemical modifications of the DAB structure have led to analogues with potent and selective inhibitory activity against other glycosidases, such as α-mannosidase.

| Enzyme | Inhibitor | Ki | Reference |

| α-Mannosidase | DAB analogue with hydrazide imide moiety (4Cl) | 230 nM | [7] |

| α-Mannosidase | DAB analogue with hydrazide imide moiety (5Cl) | - | [7] |

Signaling and Metabolic Pathways

DAB's inhibitory actions directly impact key metabolic pathways. The following diagrams illustrate the points of intervention.

Caption: Hormonal control of glycogenolysis and the inhibitory action of DAB.

Caption: Inhibition of α-glucosidase by DAB in the small intestine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DAB's enzyme kinetics.

Glycogen Phosphorylase Inhibition Assay

This protocol is adapted from colorimetric and coupled enzyme assays used to determine glycogen phosphorylase activity and inhibition.[2][8][9][10]

Objective: To determine the inhibitory effect of DAB on glycogen phosphorylase activity.

Materials:

-

Rabbit muscle Glycogen Phosphorylase a (GPa)

-

This compound (DAB)

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl2)

-

Glucose-1-phosphate (G1P)

-

Glycogen

-

BIOMOL® Green reagent (for colorimetric phosphate (B84403) quantitation) or a coupled enzyme system (phosphoglucomutase and glucose-6-phosphate dehydrogenase with NADP+)

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).

-

Prepare a series of dilutions of DAB in the appropriate solvent (e.g., DMSO).

-

-

Incubation:

-

In a 96-well plate, add 50 µL of the GPa solution to each well.

-

Add 10 µL of the DAB dilutions (or solvent control) to the respective wells.

-

Incubate the plate for 15 minutes at 37°C.

-

-

Reaction Initiation:

-

Initiate the catalytic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.

-

-

Reaction and Detection:

-

Colorimetric Method:

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction and add 130 µL of BIOMOL® Green reagent to quantify the inorganic phosphate released.

-

Measure the absorbance at the appropriate wavelength.

-

-

Coupled Enzyme Assay:

-

The substrate solution should also contain NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

-

Monitor the increase in absorbance at 340 nm (due to NADPH formation) in kinetic mode.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DAB concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition and Ki value, repeat the assay with varying concentrations of one substrate while keeping the other constant, in the presence of different fixed concentrations of DAB. Analyze the data using Lineweaver-Burk or Dixon plots.

-

Caption: Workflow for the Glycogen Phosphorylase inhibition assay.

α-Glucosidase Inhibition Assay

This protocol is based on a common colorimetric assay for α-glucosidase activity.[11][12][13][14][15]

Objective: To determine the inhibitory effect of DAB on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

This compound (DAB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Sodium carbonate (Na2CO3) to stop the reaction

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Dissolve the α-glucosidase enzyme in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare a series of dilutions of DAB in the appropriate solvent.

-

-

Assay in 96-well Plate:

-

To each well, add a solution of the α-glucosidase enzyme.

-

Add the DAB dilutions (or solvent control) to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 37°C).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at the same temperature.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a solution of sodium carbonate. This also develops the yellow color of the p-nitrophenol product.

-

Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition for each DAB concentration.

-

Determine the IC50 value.

-

To determine the mode of inhibition and Ki value, conduct the assay with varying concentrations of pNPG in the presence of different fixed concentrations of DAB and analyze the data using appropriate kinetic models.

-

Caption: Workflow for the α-Glucosidase inhibition assay.

Conclusion

This compound is a potent and well-characterized inhibitor of key enzymes in carbohydrate metabolism. Its distinct modes of inhibition against glycogen phosphorylase and various α-glucosidases make it a valuable tool for studying metabolic pathways and a promising lead compound for the development of therapeutics for metabolic diseases. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the biochemical and physiological effects of DAB and its analogues. The continued investigation into the structure-activity relationships of this class of iminosugars holds significant potential for the discovery of novel and highly selective enzyme inhibitors with therapeutic applications.

References

- 1. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibitory properties of this compound (DAB) derivatives acting on glycogen metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of glycogenolysis in primary rat hepatocytes by 1, 4-dideoxy-1,4-imino-D-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]

- 10. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 14. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 15. protocols.io [protocols.io]

The Potent Inhibition of Glycogen Phosphorylase by 1,4-Dideoxy-1,4-imino-d-arabinitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory action of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) on glycogen (B147801) phosphorylase (GP), a key enzyme in glycogen metabolism. DAB has emerged as a potent inhibitor of this enzyme, demonstrating potential as a therapeutic agent for conditions associated with abnormal glycogenolysis, such as type 2 diabetes. This document summarizes the quantitative inhibitory data, details the experimental methodologies for assessing this inhibition, and visualizes the relevant biological and experimental pathways.

Quantitative Inhibition Data

DAB exhibits potent inhibition of glycogen phosphorylase across various species and tissue types, independent of the enzyme's phosphorylation state.[1] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are consistently in the nanomolar to low micromolar range, highlighting its efficacy.

| Enzyme Source/Form | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| Glycogen Phosphorylase (general) | ~400 nM[1][2] | - | Independent of phosphorylation state or mammalian species/tissue.[1] |

| Brain Tissue and Astrocyte Homogenates | - | ~400 nM[3] | - |

| Primary Cultured Rat Hepatocytes (basal glycogenolysis) | - | 1.0 +/- 0.3 µM[4] | - |

| Primary Cultured Rat Hepatocytes (glucagon-stimulated glycogenolysis) | - | 1.1 +/- 0.2 µM[4] | - |

| Isolated Liver Cells | - | 1.0 µM[5] | - |

| Cerebral Cortex Homogenates | - | 463 nM[5] | - |

| Cerebellum Homogenates | - | 383 nM[5] | - |

Mechanism of Action

DAB's inhibitory mechanism on glycogen phosphorylase is distinct. Kinetic studies have characterized the mode of inhibition as uncompetitive or noncompetitive with respect to the substrates glycogen and inorganic phosphate (B84403) (Pᵢ), respectively.[1] This suggests that DAB does not directly compete with the substrates for binding to the active site but rather binds to a different site on the enzyme or the enzyme-substrate complex.[1][6] This unique mechanism of action makes DAB a valuable tool for studying glycogen metabolism and a promising candidate for drug development.[1]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the inhibition of glycogen phosphorylase by DAB.

In Vitro Glycogen Phosphorylase Inhibition Assay (Colorimetric)

This assay measures the activity of glycogen phosphorylase in the direction of glycogen synthesis by quantifying the release of inorganic phosphate from glucose-1-phosphate.[7][8]

Materials:

-

Rabbit muscle glycogen phosphorylase a (GPa)

-

This compound (DAB)

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl, 100 mM)

-

Magnesium chloride (MgCl₂, 2.5 mM)

-

Glucose-1-phosphate (G1P)

-

Glycogen

-

BIOMOL® Green reagent (for phosphate detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of rabbit muscle GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).[7][8]

-

In a 96-well plate, add 50 µL of the GPa solution to each well.[7]

-

Add 10 µL of various concentrations of DAB (dissolved in a suitable solvent like DMSO) to the wells. For control wells, add 10 µL of the solvent alone.[7]

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7][8]

-

Initiate the enzymatic reaction by adding a substrate solution containing G1P (e.g., 0.25 mM) and glycogen (e.g., 0.25 mg/mL) in HEPES buffer with KCl and MgCl₂.[7][8]

-

Incubate the reaction mixture for 30 minutes at 37°C.[8]

-

Stop the reaction and quantify the amount of inorganic phosphate released by adding BIOMOL® Green reagent.[8]

-

Measure the absorbance at 620 nm using a microplate reader.[8]

-

Calculate the percentage of inhibition for each DAB concentration and determine the IC₅₀ value.

Glycogenolysis Assay in Primary Hepatocytes

This cell-based assay assesses the effect of DAB on glycogen breakdown in a more physiologically relevant system.[4]

Materials:

-

Primary cultured rat hepatocytes

-

This compound (DAB)

-

Culture medium

-

Glucagon (B607659) (for stimulated glycogenolysis)

-

Reagents for quantifying glucose and glycogen content

Procedure:

-

Culture primary rat hepatocytes according to standard protocols.

-

Pre-label the intracellular glycogen stores by incubating the cells with [¹⁴C]glucose.

-

Wash the cells and incubate them in a medium containing various concentrations of DAB.

-

To measure basal glycogenolysis, continue the incubation for a set period.

-

To measure stimulated glycogenolysis, add glucagon to the medium and incubate.[4]

-

At the end of the incubation period, collect the medium and the cell lysate.

-

Measure the amount of glucose released into the medium and the remaining glycogen content in the cell lysate.

-

Calculate the rate of glycogenolysis and determine the IC₅₀ of DAB for both basal and glucagon-stimulated conditions.[4]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the inhibition of glycogen phosphorylase by DAB.

Caption: Glucagon-stimulated glycogenolysis pathway and the inhibitory action of DAB.

Caption: Experimental workflow for the in vitro glycogen phosphorylase inhibition assay.

References

- 1. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of this compound (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of glycogenolysis in primary rat hepatocytes by 1, 4-dideoxy-1,4-imino-D-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB)

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1.1. Introduction 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) is a polyhydroxylated pyrrolidine, a class of compounds also known as iminosugars.[1] These molecules are structural mimics of monosaccharides where the endocyclic oxygen atom has been replaced by a nitrogen atom.[1] DAB is a potent inhibitor of various enzymes involved in carbohydrate metabolism, primarily glycosidases and glycogen (B147801) phosphorylase.[1][2][3][4][5] Its ability to selectively interfere with these enzymes makes it a valuable tool for studying metabolic pathways and a lead compound for developing therapeutics for a range of diseases, including type 2 diabetes, viral infections, cancer, and lysosomal storage disorders.[1][6]

1.2. Mechanism of Action DAB and its derivatives exert their biological effects by binding to the active sites of specific enzymes, thereby preventing the binding and processing of the natural substrate. The flexible five-membered ring system of DAB allows it to mimic the transition state of the substrate during enzymatic hydrolysis.[1]

-

Glycosidase Inhibition: DAB is a known inhibitor of various α-glucosidases.[1][6] Chemical modifications to the DAB structure can enhance its selectivity for other glycosidases, such as α-mannosidase.[1][6]

-

Glycogen Phosphorylase (GP) Inhibition: DAB is a potent inhibitor of glycogen phosphorylase, the key enzyme in glycogenolysis (the breakdown of glycogen to glucose).[2][3][4] The inhibition of GP by DAB is complex, described as uncompetitive with respect to the substrate glycogen and noncompetitive with respect to inorganic phosphate (B84403) (Pi).[4] This distinct mechanism of action makes it a subject of significant interest for controlling glucose homeostasis.[4]

1.3. Key Biological Activities

-

Anti-hyperglycemic Effects: By inhibiting glycogen phosphorylase, DAB prevents the breakdown of liver glycogen, leading to lower blood glucose levels. This effect has been demonstrated in vivo in ob/ob mice, where DAB administration significantly blunted the hyperglycemic response to glucagon (B607659).[4] This suggests that GP inhibition is a potential therapeutic strategy for type 2 diabetes.[4]

-

Glycogen Metabolism Modulation: DAB is a critical tool for studying glycogen metabolism in various tissues.[2][3] In brain tissue, it has been used to inhibit the "glycogen shunt," allowing researchers to investigate the functional importance of this metabolic pathway in neuronal activity.[5]

-

Probing Metabolic Pathways: In entomology, DAB has been used as a probe to block trehalase, a type of glucosidase, to investigate the metabolic effects of hypertrehalosemic hormone in insects.[7]

Caption: Mechanism of Enzyme Inhibition by DAB.

Quantitative Data Summary

The inhibitory potency of DAB and its analogues has been quantified against several target enzymes.

| Compound | Target Enzyme | Enzyme Source | Potency Metric | Value | Reference |

| DAB | Glycogen Phosphorylase (GP) | Various mammalian tissues | Kᵢ | ~400 nM | [4] |

| DAB | Glycogen Phosphorylase (GP) | Brain tissue homogenates | IC₅₀ | ~400 nM | [5] |

| DAB Analogue (4Cl) | α-Mannosidase | Jack Bean | Kᵢ | 230 nM | [1][6] |

| DAB Analogue (5Cl) | α-Mannosidase | Jack Bean | Kᵢ | 1.4 µM | [1][6] |

In Vivo Efficacy of DAB in ob/ob Mice [4]

| Treatment Group | Blood Glucose (mM) | Liver Glycogen (µmol/g) |

| Glucagon only | 29 ± 2 | 37 ± 8 |

| DAB + Glucagon | 17.5 ± 1 | 228 ± 19 |

Experimental Protocols

3.1. Protocol 1: In Vitro Glycosidase Inhibition Assay

This protocol is adapted from methodologies used to screen DAB and its analogues against various glycosidases.[1][6] It relies on a chromogenic substrate (e.g., p-nitrophenyl glycoside) which releases a colored product upon enzymatic cleavage.

Materials:

-

This compound (DAB) or its analogue

-

Target Glycosidase (e.g., α-glucosidase, α-mannosidase)

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

-

0.1 M Phosphate Buffer (pH adjusted for specific enzyme, e.g., pH 6.8 for glucosidase, pH 5.6 for mannosidase)[6]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate or polystyrene (PS) cuvettes[6]

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of DAB in DMSO. Create a series of dilutions in DMSO to determine IC₅₀ values. For initial screening, a final concentration of 100 µM is often used.[1][6]

-

Substrate Preparation: Dissolve the p-nitrophenyl-glycopyranoside substrate in the appropriate phosphate buffer to a concentration equal to its Michaelis constant (Kₘ). For example, 0.25 mM for α-glucosidase or 0.90 mM for α-mannosidase.[6]

-

Assay Setup:

-

For each reaction, prepare a 1.2 mL sample in a cuvette or an appropriate volume for a 96-well plate.[6]

-

Test Sample: Add buffer, a small volume of the DAB solution in DMSO, and the substrate solution.

-

Positive Control (No Inhibition): Add buffer, an equivalent volume of DMSO (without DAB), and the substrate solution.

-

Negative Control (No Enzyme): Add buffer, DMSO, and substrate solution, but replace the enzyme solution with buffer in the final step.

-

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of the glycosidase enzyme solution to each well/cuvette (except the negative control). The final volume should be consistent across all samples.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes). The incubation time should be sufficient to yield a robust signal in the positive control without substrate depletion.

-

Reaction Termination & Measurement: Stop the reaction by adding a high-pH solution (e.g., 0.1 M Na₂CO₃). This enhances the color of the released p-nitrophenol. Measure the absorbance at 405 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition for each DAB concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value. Kᵢ values can be subsequently determined using the Cheng-Prusoff equation if the Kₘ of the substrate and the mechanism of inhibition are known.

-

Caption: Workflow for the In Vitro Glycosidase Inhibition Assay.

3.2. Protocol 2: In Vivo Anti-Hyperglycemic Activity Assessment

This protocol outlines a general procedure to evaluate the effect of DAB on glucagon-stimulated glycogenolysis in a mouse model, based on the study performed on ob/ob mice.[4]

Materials:

-

C57BL/6J ob/ob mice (or other appropriate model)[4]

-

This compound (DAB) sterile solution for injection

-

Glucagon sterile solution for injection

-

Saline (vehicle control)

-

Blood glucose meter and test strips

-

Equipment for sample collection (e.g., tail-vein lancets, capillary tubes)

-

Equipment for tissue harvesting and processing (e.g., surgical tools, liquid nitrogen)

-

Glycogen assay kit

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment. Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Measurement: On the day of the experiment, record the body weight of each animal and measure baseline blood glucose from a tail-vein blood sample.

-

Group Allocation: Randomly assign mice to experimental groups:

-

Group 1: Vehicle (Saline) + Glucagon

-

Group 2: DAB + Glucagon

-

-

DAB Administration: Administer DAB via intraperitoneal (IP) injection. A dosing regimen can be used, for example, a total of 105 mg/kg given in seven separate doses over 210 minutes to maintain compound levels.[4] Administer an equivalent volume of saline to the control group.

-

Glucagon Challenge: At the end of the DAB/vehicle administration period, inject all mice with glucagon (IP or subcutaneous) to stimulate hepatic glycogenolysis.

-

Monitoring and Sample Collection:

-

Monitor blood glucose at regular intervals (e.g., 15, 30, 60, 90 minutes) after the glucagon challenge.

-

At the end of the experiment (e.g., 90-120 minutes post-glucagon), euthanize the animals via an approved method.

-

Immediately collect the liver, clamp-freeze it in liquid nitrogen, and store it at -80°C for subsequent analysis.

-

-

Tissue Analysis:

-

Homogenize the frozen liver tissue.

-

Measure the glycogen content using a commercial assay kit, which typically involves the hydrolysis of glycogen to glucose and subsequent colorimetric or fluorometric detection. Express results as µmol of glucosyl units per gram of liver tissue.[4]

-

-

Data Analysis:

-

Compare the blood glucose time courses between the DAB-treated and vehicle-treated groups.

-

Compare the end-point liver glycogen levels between the groups using an appropriate statistical test (e.g., Student's t-test).

-

Caption: Workflow for an In Vivo Animal Study of DAB.

References

- 1. This compound (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α-Mannosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory properties of this compound (DAB) derivatives acting on glycogen metabolising enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of this compound (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Use of the glucosidase inhibitor this compound as a probe to investigate hypertrehalosemic hormone-mediated change in carbohydrate and lipid metabolism in the cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing DAB2 Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Role of Disabled-2 (DAB2) in Cellular Signaling

Disabled-2 (DAB2) is a critical intracellular adaptor protein involved in a multitude of cellular processes, including endocytosis and signal transduction. Functioning as a tumor suppressor, DAB2 is implicated in the regulation of key signaling pathways that govern cell growth, proliferation, and migration. Its expression is frequently downregulated in various cancers, including ovarian, lung, and breast cancer, making it a protein of significant interest in cancer research and drug development.[1]

DAB2 exerts its influence by interacting with components of several major signaling cascades:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: DAB2 can inhibit the MAPK/ERK pathway by binding to Grb2, thereby preventing the formation of the Grb2-SOS complex and downstream signaling that promotes cell proliferation.[2]

-

Wnt/β-catenin Pathway: DAB2 negatively regulates this pathway by stabilizing the β-catenin destruction complex. It can prevent the interaction between Dvl and Axin, thus promoting the degradation of β-catenin and inhibiting the transcription of Wnt target genes involved in cell proliferation.

-

Transforming Growth Factor-beta (TGF-β) Pathway: DAB2 acts as a crucial link between TGF-β receptors and the Smad proteins. It facilitates the phosphorylation of Smad2/3 and their subsequent translocation to the nucleus to regulate gene expression. By modulating TGF-β signaling, DAB2 can influence processes like epithelial-to-mesenchymal transition (EMT).[3]

Due to its central role in these pathways, modulating the function of DAB2, either through pharmacological inhibitors of its downstream pathways or genetic knockdown, provides a powerful tool for studying cellular responses and exploring potential therapeutic strategies.

II. Pharmacological Inhibition of DAB2-Associated Pathways

Direct small molecule inhibitors of the DAB2 protein are not widely available. However, the function of pathways regulated by DAB2 can be effectively studied using pharmacological agents that target key downstream effectors. One such compound is DAB-2-28, a derivative of para-aminobenzoic acid, which has been shown to inhibit inflammatory pathways and processes associated with DAB2 function, such as EMT, in breast cancer cells.[4]

Application Notes: Using DAB-2-28 in Cell Culture

DAB-2-28 has been demonstrated to reduce the viability of breast cancer cells in a dose-dependent manner.[5] It effectively decreases the invasion and migration capacities of cancer cells, in part by reducing the expression and activity of matrix metalloproteinase 9 (MMP9).[1] Furthermore, DAB-2-28 inhibits the phosphorylation of key transcription factors involved in EMT and inflammation, such as NFκB, STAT3, SMAD2, and AKT, in breast cancer cells.[4] These characteristics make DAB-2-28 a valuable tool for investigating the cellular consequences of inhibiting these DAB2-regulated signaling pathways.

Data Presentation: Quantitative Effects of DAB-2-28

The following table summarizes the cytotoxic effect of DAB-2-28 on a human breast cancer cell line.

| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |

| DAB-2-28 | MCF-7 | MTT | 48.2 ± 1.9 | [5] |

| Cisplatin (Control) | MCF-7 | MTT | 16.5 ± 1.2 | [5] |

Experimental Protocols

This protocol is for determining the IC50 value of a compound like DAB-2-28 in an adherent cell line such as MCF-7.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS

-

DAB-2-28 (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of DAB-2-28 in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

This protocol describes the detection of phosphorylated NFκB (p65) and STAT3 in cell lysates after treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-NFκB, anti-p-STAT3, anti-total NFκB, anti-total STAT3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Culture and treat cells with DAB-2-28 as desired. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-